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Lysinoalanine Dihydrochloride

Cat. No.: B612971
CAS No.: 4418-81-9
M. Wt: 306.19
InChI Key: JZWLEIXRHPXDAP-VNGAUYPHSA-N
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Description

Historical Context of Discovery and Initial Characterization in Alkali-Treated Proteins

The discovery of lysinoalanine (LAL) dates back to 1964, when it was first identified by Bohak in the acid hydrolysate of bovine pancreatic ribonuclease that had been subjected to alkaline conditions. cabidigitallibrary.orgresearchgate.netjxau.edu.cn This novel amino acid was found to be the result of a chemical reaction between the ε-amino group of a lysine (B10760008) residue and a dehydroalanine (B155165) residue, the latter being formed from the desulfuration of cystine under alkaline treatment. cabidigitallibrary.org The name "lysinoalanine" was subsequently coined to describe this newly identified compound. cabidigitallibrary.org

Initial research demonstrated that the formation of LAL is not only a consequence of alkaline treatment but can also occur during heat treatments of proteins. cabidigitallibrary.orgnih.gov This realization broadened the relevance of LAL beyond laboratory-treated proteins to commercially and domestically processed foods. cabidigitallibrary.orgkarger.com Early studies focused on proteins from various sources, including soy, cereal grains, and oilseeds, which are commonly subjected to alkaline treatments during the preparation of protein concentrates and isolates. google.com The initial characterization of LAL involved its identification as an unusual amino acid chemically bound to the protein chain, stable to heat, and not extractable by common solvents. google.com

Defining the Chemical Entity: Lysinoalanine (LAL) and its Relationship to Dihydrochloride (B599025) Form

Lysinoalanine (LAL) is an unnatural amino acid derivative formed through the cross-linking of a lysine residue with a dehydroalanine residue. jxau.edu.cnnih.govansynth.com Dehydroalanine itself is an intermediate product formed from the β-elimination of residues such as cysteine, serine, O-phosphorylserine, or O-glycosylserine. nih.govcambridge.orgoup.com The chemical structure of LAL consists of a lysine residue whose ε-amino group is covalently bonded to the β-carbon of an alanine (B10760859) residue. cabidigitallibrary.org Despite its name being derived from two amino acids, LAL is not a dipeptide as it lacks a peptide bond. cabidigitallibrary.org

Lysinoalanine dihydrochloride is the salt form of lysinoalanine. chemsrc.comchemicalbook.comchemical-suppliers.eu In this form, two molecules of hydrogen chloride (HCl) are associated with the lysinoalanine molecule. This salt form is often used in laboratory settings for research purposes. The dihydrochloride form enhances the stability and solubility of the compound, facilitating its use in experimental studies. The IUPAC name for this compound is 2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid;dihydrochloride.

Chemical and Physical Properties of this compound
PropertyValue
Molecular FormulaC9H21Cl2N3O4
Molecular Weight306.19 g/mol
AppearanceWhite powder
Melting Point179-181 °C
StorageStore at 2-8°C

Stereochemical Considerations and Isomerism of Lysinoalanine (LL-, LD-, DL-, DD-LAL)

Lysinoalanine possesses two chiral centers, leading to the possibility of four distinct stereoisomers: LL-, LD-, DL-, and DD-LAL. cabidigitallibrary.orgkarger.comtaylorfrancis.com The "L" and "D" designations refer to the configuration at the α-carbon of the lysine and alanine moieties, respectively.

When LAL is formed in proteins, the lysine residue is typically in the L-configuration. The dehydroalanine intermediate, however, lacks a chiral center. oup.com Consequently, the subsequent nucleophilic attack by the lysine's ε-amino group can occur from either side of the dehydroalanine's double bond, theoretically leading to the formation of an equimolar mixture of L-lysino-L-alanine (LL-LAL) and L-lysino-D-alanine (LD-LAL). cabidigitallibrary.orgoup.com

Under strongly alkaline conditions, the α-carbon of the lysine residue can also undergo racemization, leading to the formation of D-lysine. cabidigitallibrary.org This allows for the formation of the other two stereoisomers: D-lysino-L-alanine (DL-LAL) and D-lysino-D-alanine (DD-LAL). cabidigitallibrary.org The different stereoisomers can be separated and have been characterized by their distinct physical properties, such as optical rotation and melting points. cabidigitallibrary.org It has been noted that the LD-isomer is significantly more potent in inducing certain biological effects in rats compared to the LL-isomer. karger.com

Stereoisomers of Lysinoalanine
IsomerLysine ConfigurationAlanine Configuration
LL-LALLL
LD-LALLD
DL-LALDL
DD-LALDD

Significance of Lysinoalanine in Protein Modification Studies

The formation of lysinoalanine is a significant indicator of protein modification, particularly in the context of food processing and preparation. nih.gov Its presence signifies that the protein has been subjected to conditions, such as high pH and/or elevated temperatures, that can induce chemical changes in the amino acid side chains. nih.govnih.gov

The study of lysinoalanine formation provides valuable insights into the chemical reactions that occur within proteins during processing. researchgate.netbohrium.com These modifications can lead to the cross-linking of protein chains, which can be either intramolecular or intermolecular. cabidigitallibrary.org Such cross-linking can alter the physical and functional properties of proteins, including their solubility and susceptibility to enzymatic digestion. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21Cl2N3O4 B612971 Lysinoalanine Dihydrochloride CAS No. 4418-81-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4.2ClH/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16;;/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16);2*1H/t6-,7?;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWLEIXRHPXDAP-VNGAUYPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNCC(C(=O)O)N)C[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanisms of Lysinoalanine Formation in Proteins

β-Elimination Reaction Pathways Leading to Dehydroalanine (B155165) (DHA)

The first and rate-determining step in lysinoalanine formation is the creation of dehydroalanine (DHA), an α,β-unsaturated amino acid residue. nih.govansynth.com This reactive intermediate is generated via β-elimination reactions from several precursor amino acid residues within the protein backbone. nih.gov The presence of a good leaving group on the β-carbon of the amino acid side chain is a prerequisite for this reaction.

Hydroxide (B78521) Ion-Catalyzed Elimination from Precursor Amino Acids

Under alkaline conditions, the hydroxide ion (OH⁻) acts as a catalyst, abstracting a proton from the α-carbon of a susceptible amino acid residue. This initiates the elimination of the side-chain substituent (leaving group) at the β-carbon, resulting in the formation of a carbon-carbon double bond and the dehydroalanine residue. nih.govansynth.comacs.org This reaction is highly dependent on pH, temperature, and exposure time, with higher values for these parameters accelerating the rate of DHA formation. ansynth.comacs.org

Cystine, with its disulfide bond, is particularly susceptible to β-elimination under alkaline conditions. The hydroxide ion attacks the disulfide bond, leading to its cleavage and subsequent elimination of a persulfide group. This process, known as desulfuration, generates a dehydroalanine residue and a cysteine residue with a free sulfhydryl group. acs.orgnih.gov The reaction rate constant for this elimination increases with both temperature and pH. nih.gov

Table 1: Precursor Amino Acids and Their Leaving Groups in DHA Formation

Precursor Amino Acid Side Chain (R-group) Leaving Group
Cystine -CH₂-S-S-CH₂- Persulfide (-S-S-CH₂-)
Serine -CH₂-OH Water (H₂O)
Threonine -CH(OH)-CH₃ Water (H₂O)
O-Phosphorylserine -CH₂-O-PO₃²⁻ Phosphate (B84403) (PO₄³⁻)

Serine and threonine residues can undergo a base-catalyzed dehydration to form dehydroalanine and dehydrobutyrine (from threonine), respectively. researchgate.netnih.govnih.gov The hydroxyl group of the serine or threonine side chain is a poor leaving group, but under alkaline conditions, it can be eliminated as water. acs.orgnih.gov This reaction is a common post-translational modification in the biosynthesis of certain peptide antibiotics known as lantibiotics, where it is an enzyme-mediated process. nih.govnih.govrsc.org However, in the context of food processing, it occurs non-enzymatically under heat and alkaline treatment. nih.govwikipedia.org

Proteins that are post-translationally modified with phosphate or glycosyl groups on serine residues are also precursors for dehydroalanine. acs.orgnih.gov Both O-phosphorylserine and O-glycosylserine possess excellent leaving groups (phosphate and the glycosidic moiety, respectively). acs.org Consequently, they readily undergo β-elimination under alkaline conditions to form the dehydroalanine intermediate. acs.orgnih.gov The dephosphorylation of these residues is a key step that precedes the elimination. nih.gov

Nucleophilic Addition Reactions Forming the Lysinoalanine Cross-Link

Once the highly reactive dehydroalanine residue is formed within the protein, it becomes an electrophilic center susceptible to nucleophilic attack due to its α,β-unsaturated carbonyl system. wikipedia.org This reactivity is the basis for the second step of lysinoalanine formation.

Reaction of Dehydroalanine with the ε-Amino Group of Lysine (B10760008)

The final step in the formation of the lysinoalanine cross-link is a Michael-type conjugate addition reaction. nih.govrsc.org The nucleophilic ε-amino group (-NH₂) of a lysine residue side chain from a neighboring or the same polypeptide chain attacks the β-carbon of the dehydroalanine residue. nih.govansynth.comacs.orgnih.gov This reaction results in the formation of a new covalent bond, creating the stable, isopeptide cross-link characteristic of lysinoalanine. youtube.com This irreversible cross-link alters the protein's structure and can reduce its digestibility. ansynth.com

Table 2: Chemical Compounds Mentioned

Compound Name
Alanine (B10760859)
Aspartic acid
Cysteine
Cystine
Dehydroalanine (DHA)
Dehydrobutyrine
Glutathione (B108866)
Glycosylserine
Histidine
Lanthionine (B1674491)
Lysine
Lysinoalanine (LAL)
N-acetyl-cysteine
Ornithine
Phosphorylserine
Pyruvic acid
Serine

Influencing Factors on Lysinoalanine Formation Kinetics

The rate and extent of lysinoalanine formation are not constant but are significantly influenced by a range of chemical and physical factors. These include the pH of the environment, the temperature and duration of the treatment, the specific amino acid composition of the protein, the presence of certain ions, and competition from other nucleophilic species. nih.govdntb.gov.ua Understanding these factors is crucial for controlling and minimizing the formation of this undesirable compound in food and other protein-based materials.

The pH of the medium is one of the most critical factors governing the formation of lysinoalanine, with alkaline conditions strongly promoting the reaction. nih.govansynth.com The initial β-elimination step to form dehydroalanine is catalyzed by hydroxide ions (OH⁻), and therefore, the rate of this reaction increases significantly with increasing pH. ansynth.com

Research has consistently shown a direct correlation between higher pH values and increased lysinoalanine content. For instance, studies on egg white proteins demonstrated that LAL formation begins to be significant at a pH above 9.12, with the amount of LAL formed increasing as the pH rises further. researchgate.netresearchgate.net In studies involving soy proteins, LAL formation was observed to begin at pH 9 and reach a maximum at approximately pH 12.5. researchgate.net Similarly, investigations on milk proteins showed that in the pH range of 6.50 to 6.90, the amount of LAL in autoclave-sterilized milk increased directly with higher pH values. nih.gov

The following table illustrates the effect of pH on the relative formation of lysinoalanine in a model peptide system heated at 70°C for one day.

pHRelative Intensity of Lysinoalanine
6Low
8Moderate
10High
11Very High
12Maximum

This table is based on the general trends observed in the study by Dyer et al. (2021), where a broad increase in the relative intensity of lysinoalanine was seen with increasing pH. nih.gov

Temperature and the duration of heat treatment are two other pivotal factors that directly influence the kinetics of lysinoalanine formation. nih.govansynth.com Elevated temperatures provide the necessary activation energy for the β-elimination and subsequent addition reactions, thereby accelerating the rate of LAL formation. tandfonline.comdntb.gov.ua

Studies have demonstrated a positive correlation between increasing temperature and the amount of LAL formed. For example, in alkali-treated egg white, LAL content was found to increase with rising temperature. researchgate.net In one experiment, when egg white was treated with 0.2 N NaOH for 4 hours, the LAL content was 430.80 mg/kg at a certain temperature, but it increased to 1985.67 mg/kg at 85°C. researchgate.net However, at very high temperatures (e.g., 80°C in one study on RCM-RNase A), a decrease in the net amount of lysinoalanine was observed, which could be due to the decomposition of the newly formed LAL or hydrolysis of peptide bonds. tandfonline.com

The duration of the treatment also plays a crucial role. Generally, longer exposure to conditions that favor LAL formation (high pH and temperature) results in a greater accumulation of the compound. nih.govdntb.gov.ua In studies on egg white, the LAL content was observed to increase with time, eventually reaching a plateau. researchgate.net A similar trend was observed in a model peptide system heated at 70°C and pH 12, where more lysinoalanine was formed with increasing time over a period of 12 days. nih.gov

The table below summarizes the impact of temperature on lysinoalanine formation in RCM-RNase A incubated in 0.2 N NaOH for 4 hours.

Temperature (°C)Lysinoalanine Residues per Mole of Protein
40~3.5
60~5.0 (Maximum)
80Decreased from maximum

This data is derived from the findings of Asquith et al. (1977), which showed a peak formation at 60°C. tandfonline.com

The intrinsic amino acid composition and sequence of a protein are fundamental in determining its susceptibility to lysinoalanine formation. tandfonline.com The presence and availability of precursor amino acids and lysine are prerequisites for the reaction to occur.

The primary precursors for the dehydroalanine intermediate are cysteine and serine. nih.govansynth.com Proteins rich in these amino acids, particularly cysteine, are more prone to LAL formation. nih.gov Cysteine has been identified as being highly sensitive to alkaline conditions and a major contributor to DHA formation. nih.gov Other residues like O-phosphorylserine and O-glycosylserine can also serve as precursors. nih.gov

The availability of lysine residues is also critical. The ε-amino group of lysine must be accessible to react with the dehydroalanine intermediate. nih.gov Research suggests that the formation of lysinoalanine is an intramolecular reaction, meaning that the spatial proximity of a precursor amino acid to a lysine residue within the protein's three-dimensional structure can facilitate the cross-linking reaction. tandfonline.com This is supported by findings that the addition of free lysine to a protein solution prior to alkaline treatment did not increase the amount of LAL formed. tandfonline.com

The role of specific cations and other ions in the formation of lysinoalanine is a more complex area. While the primary drivers are pH, temperature, and amino acid composition, certain ions can modulate the reaction. Some metal ions may have a catalytic effect on the chemical changes in proteins under alkaline conditions. researchgate.net

For instance, the type of cation in the alkaline solution can potentially influence the quantity of LAL formed. dntb.gov.ua In the context of protein crystallization, which involves changes in protein interactions, cations and anions have been shown to play a role. mdpi.com While not directly studying LAL formation, this research highlights that ions can interact with protein residues and affect their conformation and reactivity. mdpi.com Further research is needed to fully elucidate the specific catalytic or inhibitory roles of various cations, such as Ca²⁺, in the lysinoalanine formation pathway.

The most significant competitor is the sulfhydryl group of cysteine. nih.govansynth.com When cysteine is present, its thiol group can react with dehydroalanine to form lanthionine. ansynth.comnih.gov This competitive reaction is the basis for strategies to minimize LAL formation. The addition of sulfhydryl-containing compounds like cysteine, N-acetyl-cysteine, and glutathione to protein solutions during alkali treatment has been shown to markedly decrease the formation of lysinoalanine. nih.govdntb.gov.uaresearchgate.net

Other nucleophilic species can also react with the dehydroalanine intermediate. These include:

Histidine: Can react to form histidinoalanine. ansynth.com

Ornithine: Can react to form ornithinoalanine. ansynth.com

Ammonia (B1221849): Can react to form β-aminoalanine. acs.org

The relative rates of these competitive reactions depend on the concentration and nucleophilicity of the competing species. mdpi.com For example, the sulfhydryl group of cysteine is a very strong nucleophile and can effectively compete with lysine. mdpi.com

Synthetic Approaches to Lysinoalanine and Its Analogs

Chemical Synthesis Methodologies of Free and Protein-Bound Lysinoalanine

The chemical synthesis of free lysinoalanine generally involves the reaction of a lysine (B10760008) derivative, where the α-amino group is protected, with a dehydroalanine (B155165) (DHA) derivative in an alkaline environment. cabidigitallibrary.org This is followed by the removal of the protecting groups and subsequent purification. cabidigitallibrary.org This fundamental approach has been adapted and refined using various protecting groups and reaction conditions to produce lysinoalanine and its isomers.

A common strategy in lysinoalanine synthesis is the use of protecting groups to prevent unwanted side reactions at the amino groups of the precursor molecules. The reaction typically proceeds via a Michael addition of the ε-amino group of a protected lysine to an activated dehydroalanine derivative. acs.org

Several pairs of protected derivatives have been successfully used for this purpose. For instance, Bohak's initial synthesis in 1964 utilized α-carbobenzyloxy-L-lysine in reaction with N-phenylacetyl-dehydroalanine. cabidigitallibrary.orgkarger.com Other methods have employed different protecting groups to improve reaction rates and yields. acs.org An improved method involved using the ethyl ester of acetamidoacrylic acid with N,α-acetyllysine. acs.org A notable synthesis method involves reacting methyl 2-acetamidoacrylate with L-lysine hydrochloride, where lysine is introduced as a lysyl-alanyl-cupric complex to facilitate the reaction. acs.orgresearchgate.net The copper is later removed using hydrogen sulfide. researchgate.net More advanced strategies include the synthesis of orthogonally protected lysinoalanine, which is valuable for solid-phase peptide synthesis. researchgate.net This has been achieved through the reductive amination of a novel Garner's aldehyde derivative bearing an Aloc (allyloxycarbonyl) group with an Fmoc-protected lysine derivative. researchgate.net

Below is a table summarizing various combinations of protected amino acid derivatives used in lysinoalanine synthesis.

Table 1: Examples of Protected Amino Acid Derivatives in Lysinoalanine Synthesis
Protected Lysine Derivative Dehydroalanine Derivative Reference
α-carbobenzyloxy-L-lysine N-phenylacetyl-dehydroalanine cabidigitallibrary.orgkarger.com
N-α-acetyllysine Ethyl 2-acetamidoacrylate karger.comacs.org
α-formyl-L-lysine N-acetylaminoacrylic methyl ester cabidigitallibrary.org
Lysyl-alanyl-cupric complex Methyl 2-acetamidoacrylate acs.orgresearchgate.net
Fmoc-Lys-OPMB Aloc-protected Garner's aldehyde researchgate.net

Dehydroalanine (DHA) is a key, unstable intermediate in both the chemical and biological formation of lysinoalanine. wikipedia.orgnih.gov In chemical synthesis, DHA is not typically used directly but is generated from more stable precursors. It is an electrophilic α,β-unsaturated amino acid that readily reacts with nucleophiles. wikipedia.org The formation of the lysinoalanine cross-link occurs when the nucleophilic ε-amino group of a lysine residue attacks the double bond of the dehydroalanine residue. nih.govnih.gov

In laboratory settings, dehydroalanine derivatives are often synthesized from serine or cysteine. wikipedia.org For example, N-acyl dehydroalanine derivatives can be produced by dehydrating serine residues or by eliminating the thiol group from cysteine derivatives. wikipedia.org The reaction to form lysinoalanine is favored by alkaline conditions, which promote the β-elimination reaction that forms the dehydroalanine intermediate from precursors like cysteine, serine, or O-phosphorylserine. cabidigitallibrary.orgnih.gov

Lysinoalanine possesses two chiral centers, meaning multiple stereoisomers can exist. The lysine portion is typically in the L-form, while the alanine (B10760859) part can be either L or D, resulting in LL-lysinoalanine and LD-lysinoalanine. cabidigitallibrary.org If the original lysine racemizes during harsh alkaline treatment, DD- and DL-isomers can also be formed. cabidigitallibrary.org

The synthesis of specific optical isomers has been achieved. cabidigitallibrary.org By starting with either L- or D-lysine, different sets of isomers can be produced. cabidigitallibrary.org These diastereomers can then be separated and isolated through methods like fractional crystallization. cabidigitallibrary.org The characterization of these diastereomers without derivatization can be achieved using nuclear magnetic resonance (NMR). acs.orgnih.gov The ability to synthesize stereochemically pure isomers is significant, as the different forms can exhibit different biological effects. cabidigitallibrary.org

To investigate the metabolic fate and biological impact of lysinoalanine, researchers have synthesized radiolabeled versions of the molecule for use in tracer studies. cabidigitallibrary.org These studies are crucial for understanding how the compound is absorbed, distributed, and excreted.

The synthesis of radioactive lysinoalanine has been accomplished using precursors containing carbon-14 (B1195169) (¹⁴C). One reported method involves using α-formyl-U-¹⁴C-L-lysine as the labeled starting material. cabidigitallibrary.org Another approach utilized a U-¹⁴C-lysyl-alanyl-cupric complex. cabidigitallibrary.org After the synthesis reaction, the radiolabeled lysinoalanine is typically purified using techniques such as ion-exchange chromatography. cabidigitallibrary.org

Enzymatic and Biosynthetic Pathways for Lysinoalanine Formation

Beyond chemical synthesis and food processing, lysinoalanine cross-links are also found in nature, notably in a class of peptide antibiotics known as lantibiotics, such as duramycin (B1576892). eurpepsoc.comasm.org In these cases, the formation of the lysinoalanine bridge is not a random chemical event but a highly controlled, enzyme-catalyzed process. nih.gov

The biosynthesis of duramycin provides a key example of enzymatic lysinoalanine formation. Genetic and biochemical studies of the duramycin biosynthetic gene cluster in Streptomyces cinnamoneus identified several key enzymes involved in its maturation. asm.org The precursor peptide, DurA, undergoes a series of post-translational modifications to become the active antibiotic. eurpepsoc.comasm.org

The enzyme responsible for forming the lysinoalanine cross-link is DurN. eurpepsoc.comnih.gov It is now classified as a lysinoalanine synthase. rcsb.org DurN stereospecifically catalyzes the addition of the ε-amino group of a lysine residue (Lys19 in the DurA peptide) to a dehydroalanine residue, which is formed from a serine residue at position 6 by a separate lanthionine (B1674491) synthetase, DurM. asm.orgnih.gov

Structural and biochemical analyses of DurN have revealed a novel enzymatic mechanism. nih.gov The crystal structure of DurN bound to duramycin showed that no amino acid residues from the enzyme itself are positioned to act as a catalytic base to deprotonate the incoming lysine. nih.govrcsb.org Instead, the reaction is believed to be substrate-assisted. nih.govresearchgate.net In this model, a β-hydroxylated aspartate residue (Hya15) on the substrate peptide itself is positioned by the enzyme to act as the catalytic base, abstracting a proton from the lysine residue to facilitate its attack on the dehydroalanine. nih.gov This demonstrates how enzymes can pre-organize a substrate into a reactive conformation to achieve a specific and stereochemically pure chemical transformation. nih.govrcsb.org

Table 2: Key Proteins in the Enzymatic Biosynthesis of Duramycin

Protein Function Role in Lysinoalanine Formation Reference
DurA Precursor Peptide Contains the serine and lysine residues that will form the cross-link. eurpepsoc.comasm.org
DurM Lanthionine Synthetase Dehydrates serine at position 6 to form the dehydroalanine (DHA) intermediate. eurpepsoc.comasm.org
DurN Lysinoalanine Synthase Catalyzes the stereospecific addition of Lys19 to the DHA intermediate, forming the lysinoalanine bridge. eurpepsoc.comnih.govrcsb.org
DurX Hydroxylase Hydroxylates an aspartate residue to form Hya15, which acts as a catalytic base in the substrate-assisted reaction. eurpepsoc.comnih.gov

Substrate Recognition and Catalytic Mechanisms in LAL Biosynthesis

The biosynthesis of peptides containing lysinoalanine is primarily accomplished by two distinct enzymatic systems: L-amino acid ligases (Lals) and specialized lanthipeptide synthetases.

L-amino acid ligases are a class of ATP-grasp enzymes that catalyze the formation of dipeptides from unprotected amino acids in an ATP-dependent reaction. mdpi.comnih.gov These enzymes are involved in the biosynthesis of various dipeptides, some of which are structurally analogous to lysinoalanine. mdpi.comsci-hub.se The general catalytic mechanism for ATP-grasp enzymes involves two main steps: the ATP-dependent formation of an acylphosphate intermediate from a carboxylate substrate, followed by a nucleophilic attack from an amine substrate to form the final product. nih.gov

The substrate recognition and catalytic process of Lals have been elucidated through studies of specific enzymes like BacD (also known as YwfE) from Bacillus subtilis and TabS from Pseudomonas syringae. sci-hub.senih.gov

Substrate Binding and Specificity: In Lals, the binding of substrates follows a specific order where the C-terminal amino acid binds first to the interior of the substrate-binding pocket, followed by the N-terminal amino acid. sci-hub.se The substrate specificity varies significantly among different Lals. mdpi.com For instance, BacD, which synthesizes the antibiotic bacilysin, shows a preference for smaller amino acids like L-Alanine at the N-terminal position, while accepting a broader range of hydrophobic amino acids at the C-terminal position. mdpi.comacs.org In contrast, TabS exhibits much broader substrate specificity, capable of utilizing 136 out of 231 tested amino acid combinations and even accepting unusual substrates like β-alanine. nih.gov Structural studies and mutagenesis have identified key residues critical for substrate recognition. In BacD, the conserved residue Arg328 is crucial for recognizing the L-amino acid substrate, while Trp332 plays a role in restricting the size of the N-terminal substrate. acs.org

Catalytic Mechanism: The catalytic activity of Lals is dependent on ATP and magnesium ions (Mg²⁺). sci-hub.se The crystal structure of BacD shows two Mg²⁺ ions coordinated between ADP and a phosphate (B84403) analog, stabilized by surrounding glutamate (B1630785) residues, highlighting their critical role in the phosphotransfer reaction. sci-hub.se

A distinct mechanism for LAL formation is observed in the biosynthesis of lanthipeptides, such as duramycin. Here, the lysinoalanine crosslink is installed by a dedicated enzyme, DurN. biorxiv.org Structural and mechanistic studies of DurN revealed a surprising substrate-assisted catalytic mechanism. biorxiv.org Instead of an enzyme residue acting as the catalytic base, the β-hydroxylated aspartate (Hya15) residue of the substrate peptide itself is positioned to deprotonate the ε-amino group of Lysine19. biorxiv.org This initiates the nucleophilic attack on a dehydroalanine (Dha) residue, also on the substrate peptide, to form the LAL bridge. biorxiv.org Mutational studies confirmed that both the hydroxyl and carboxylate groups of the Hya15 side chain are essential for the reaction to proceed. biorxiv.org

Table 1: Characteristics of Representative L-amino Acid Ligases (Lals)

Enzyme Source Organism Natural Product N-terminal Substrate Specificity C-terminal Substrate Specificity PDB ID
BacD (YwfE) Bacillus subtilis Bacilysin Prefers small residues (e.g., L-Ala) mdpi.comacs.org Accepts wide range of hydrophobic residues acs.org 3VMM mdpi.com
TabS Pseudomonas syringae Tabtoxin Broad, accepts various amino acids nih.gov Broad, accepts various amino acids nih.gov N/A
RizA Bacillus subtilis NBRC3134 Rhizocticin Broad, accepts various amino acids Prefers small residues (e.g., Gly, L-Ala) 4WD3 mdpi.com
BL00235 Bifidobacterium longum N/A Prefers L-Met and other large residues Prefers small residues (e.g., Gly, L-Ala) 3VOT mdpi.com

Stereospecificity and Diastereoselectivity in Enzymatic Reactions

The formation of lysinoalanine involves the creation of a new chiral center at the β-carbon of the original alanine moiety. Consequently, LAL can exist as multiple diastereomers, most commonly the L-L and L-D forms (referring to the configuration of the lysine and alanine-derived centers, respectively). cabidigitallibrary.org The stereochemical outcome is a critical distinction between enzymatic and non-enzymatic formation pathways.

Enzymatic reactions exhibit high stereospecificity and diastereoselectivity. In the biosynthesis of the lanthipeptide duramycin, the enzyme DurN catalyzes the addition of a lysine residue to a dehydroalanine residue to stereospecifically form the lysinoalanine crosslink with an L-L configuration. biorxiv.org This precise control ensures the correct three-dimensional structure of the final peptide, which is essential for its biological activity. Similarly, L-amino acid ligases demonstrate strong enantioselectivity, primarily utilizing L-amino acids as substrates, a feature attributed to conserved residues like arginine that specifically recognize the L-enantiomer. acs.org

In stark contrast, non-enzymatic synthesis, such as the treatment of proteins with heat or alkali, typically lacks stereochemical control. cabidigitallibrary.org The reaction proceeds through a β-elimination/addition mechanism where the ε-amino group of a lysine residue attacks a dehydroalanine intermediate. cabidigitallibrary.org This process often leads to the racemization of the α-carbon of the alanine moiety, resulting in a mixture of L-D-LAL and L-L-LAL diastereomers. cabidigitallibrary.orgkarger.com It is noteworthy that different diastereomers can have distinct biological properties; for instance, free L-D-lysinoalanine has been reported to be significantly more nephrotoxic in rats than the L-L form. acs.org The ability of enzymes to dictate a specific stereochemical outcome is a hallmark of biocatalysis, preventing the formation of undesired or potentially harmful isomers.

Table 2: Comparison of Stereochemical Outcomes in Lysinoalanine Formation

Formation Method Key Reactants Catalyst / Conditions Stereochemical Outcome Reference(s)
Enzymatic (Duramycin) Precursor Peptide (DurA) with Lys and Dha residues Enzyme (DurN) Stereospecific formation of L-L-lysinoalanine biorxiv.org biorxiv.org
Enzymatic (LAL Ligase) Two L-amino acids Enzyme (e.g., BacD), ATP, Mg²⁺ Enantioselective for L-amino acids acs.org acs.org
Non-Enzymatic Protein-bound Lysine and Dehydroalanine (from Cys or Ser) High pH (alkali), Heat Racemic mixture at alanine center (L-D and L-L isomers) cabidigitallibrary.orgkarger.com cabidigitallibrary.orgkarger.com

Analytical Methodologies for the Characterization and Quantification of Lysinoalanine

Sample Preparation and Hydrolysis Protocols for Protein-Bound Lysinoalanine

To analyze lysinoalanine that is integrated into the protein structure, it must first be released through hydrolysis. This step is critical as the efficiency of hydrolysis directly impacts the accuracy of the final quantification. Both acid and enzymatic hydrolysis methods are employed, each with its own set of advantages and challenges.

Acid hydrolysis is the most common method for liberating protein-bound lysinoalanine. cabidigitallibrary.org The stability of LAL in acidic conditions, unlike in alkaline environments where it degrades, makes this approach particularly suitable. researchgate.net

Commonly Used Conditions: A widely accepted protocol for acid hydrolysis involves treating the protein sample with 6N hydrochloric acid (HCl) at a temperature of 110°C for 22 to 24 hours. cabidigitallibrary.orgtandfonline.com These conditions are generally sufficient to break down the peptide bonds and release the individual amino acids, including lysinoalanine.

Optimization and Variations: While the 24-hour hydrolysis time is standard, some studies have shown that maximum recovery of LAL can be achieved within this period, despite some concurrent destruction of the amino acid. cabidigitallibrary.org For instance, it has been observed that about 10% of LAL can be destroyed under these strong acid conditions. cabidigitallibrary.org Alternative conditions, such as hydrolysis at 120°C for 4 hours, have also been utilized. cabidigitallibrary.org The choice of hydrolysis time and temperature can be a compromise between achieving complete protein breakdown and minimizing the degradation of the released LAL. For some applications, a limited acid hydrolysis using 6 N deuterium (B1214612) chloride (DCl) is performed to preserve the stereoisomeric integrity of LAL for further analysis. acs.org

Pre-treatment of Samples: For food samples with high carbohydrate content, a pre-treatment step with α-amylase may be necessary to remove the carbohydrate component before acid hydrolysis. tandfonline.com Similarly, lipid-rich samples are often defatted using a chloroform-methanol mixture to prevent interference during analysis. tandfonline.com

Table 1: Comparison of Acid Hydrolysis Conditions for Lysinoalanine Analysis

ParameterCondition 1Condition 2Condition 3
Acid 6N HCl6N HCl6N DCl
Temperature 110°C120°C100°C
Duration 22-24 hours4 hoursVariable (Limited)
Reference cabidigitallibrary.orgtandfonline.com cabidigitallibrary.org acs.org

Enzymatic hydrolysis offers a milder alternative to acid hydrolysis, potentially preserving the native structure of other amino acids. However, this method has significant limitations for the complete liberation of lysinoalanine.

Challenges with Enzymatic Digestion: Studies have shown that enzymatic hydrolysis does not lead to the complete release of LAL from the protein matrix. cabidigitallibrary.org For example, using a combination of proteolytic enzymes such as pepsin, pancreatin, and pronase, only a small fraction (at most 3%) of the LAL present in alkali-treated casein or soy protein was released. cabidigitallibrary.org The incomplete release is a major drawback for accurate quantification.

However, enzymatic hydrolysis can be useful in specific research contexts. For instance, it has been used to study the preferential release of different stereoisomers of LAL. cabidigitallibrary.org It has also been employed in methods to assess protein quality through a two-step proteolysis process. researchgate.net In some advanced analytical workflows, enzymatic digestion with enzymes like trypsin or chymotrypsin (B1334515) is used to produce peptide fragments, which are then analyzed to identify the specific locations of LAL cross-links within the protein sequence. kuleuven.be

Chromatographic Separation Techniques

Following hydrolysis, the resulting mixture of amino acids, including lysinoalanine, must be separated for individual quantification. Various chromatographic techniques have been developed for this purpose, each leveraging different chemical and physical properties of the amino acids.

Ion-exchange chromatography (IEC) is a widely used and robust method for the separation of amino acids, including lysinoalanine. cabidigitallibrary.org This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase.

Principle and Application: In IEC, the sample hydrolysate is passed through a column packed with a charged resin. By carefully controlling the pH and ionic strength of the elution buffers, different amino acids can be selectively eluted. Lysinoalanine, being a basic amino acid, is typically separated on a cation-exchange resin. karger.com It elutes before lysine (B10760008) but in the same region as other compounds like hydroxylysine, ornithine, and amino sugars, which can sometimes cause interference. cabidigitallibrary.org

Detection: After separation, the eluted amino acids are commonly derivatized with ninhydrin (B49086) for colorimetric detection or with reagents like o-phthalaldehyde (B127526) for more sensitive fluorimetric detection. karger.com Automated amino acid analyzers based on IEC are frequently employed for routine LAL analysis. nih.gov

Thin-layer chromatography (TLC) and paper electrophoresis are simpler and less expensive techniques that have been used for the detection of lysinoalanine. cabidigitallibrary.org

Thin-Layer Chromatography (TLC): TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system). While TLC can be used for the detection of LAL, it is generally considered a qualitative or semi-quantitative method. cabidigitallibrary.org Densitometry can be coupled with TLC to provide more quantitative results, with detection limits around 30 ng of LAL per sample. karger.comnih.gov However, the resolution may not always be sufficient to separate LAL from other interfering compounds present in complex food matrices. nih.gov

Paper Electrophoresis: Paper electrophoresis separates charged molecules in an electric field. This technique has been used to detect LAL in protein hydrolysates. cabidigitallibrary.org High-voltage paper electrophoresis, in particular, has been employed to identify unusual amino acids, including lysinoalanine, formed during alkaline treatment of proteins. researchgate.net Like TLC, paper electrophoresis is primarily a qualitative tool for LAL analysis. cabidigitallibrary.org

Gas chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds. Since amino acids are not inherently volatile, they must first be converted into volatile derivatives before GC analysis. thermofisher.com

Derivatization: A crucial step in GC analysis of lysinoalanine is derivatization. Common derivatization approaches include the formation of N-trifluoroacetyl (TFA) n-butyl esters or tert-butyldimethylsilyl (tBDMS) derivatives. tandfonline.comjocpr.comoup.com The choice of derivatizing agent and reaction conditions is critical for achieving complete and reproducible derivatization. For example, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has been used as a derivatizing reagent, with optimized conditions of 75°C for 30 minutes. jocpr.com

Separation and Detection: The derivatized amino acids are then separated on a GC column, often a capillary column with a non-polar stationary phase like a 5% phenyl methylpolysiloxane. thermofisher.com A flame ionization detector (FID) is commonly used for quantification. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer (MS) provides a powerful tool for both quantification and definitive identification of lysinoalanine. jocpr.comnih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound. This allows for highly specific detection of LAL, even in complex mixtures. tandfonline.comtandfonline.com GC-MS has been used to analyze the stereoisomers of LAL and to investigate its formation in various food proteins. nih.govoup.com

Table 2: Overview of GC Derivatization and Analysis Conditions

ParameterMethod 1Method 2
Derivatization Reagent N-trifluoroacetyl n-butyl estersN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Derivatization Conditions Not specified75°C for 30 min
GC Column 2% OV-17/1% OV-210HP-5MS (30 m x 0.32 mm x 0.25 µm)
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Reference tandfonline.comoup.com jocpr.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, including lysinoalanine. who.intmyfoodresearch.com Due to the polar nature of amino acids, which can lead to poor retention on typical reversed-phase columns, derivatization is often a necessary step prior to HPLC analysis. myfoodresearch.comsigmaaldrich.com The goal of derivatization is to render the analyte more volatile and less reactive, thereby improving its chromatographic behavior. sigmaaldrich.com HPLC methods offer reproducible and sensitive analysis, making them a popular choice for quantifying LAL in complex food matrices. myfoodresearch.com

Several HPLC-based methods have been established for LAL determination, often involving pre-column or post-column derivatization with reagents that allow for UV-Vis or fluorescence detection. myfoodresearch.com For instance, a reversed-phase HPLC method utilizing dansyl chloride for derivatization has been successfully applied to determine LAL in milk and milk products. researchgate.net This approach demonstrated good recovery rates (95–102%) and a low detection limit of 0.2 ng for a LAL standard. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering improved speed, resolution, and sensitivity compared to conventional HPLC. ijsrtjournal.comrjptonline.org UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for shorter analysis times and reduced solvent consumption. ijsrtjournal.com This technology has been successfully applied to the analysis of LAL, often in conjunction with mass spectrometry, to provide high-throughput and reliable quantification. illinois.eduresearchgate.net The enhanced separation efficiency of UPLC is particularly beneficial when dealing with complex samples containing multiple amino acids and other interfering compounds. rjptonline.org

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation of mixture components based on their differential partitioning between a stationary and a mobile phase under high pressure. who.intijsrtjournal.comOperates on the same principle as HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures (up to 100 MPa). ijsrtjournal.comrjptonline.org
Advantages Robust, reproducible, and widely available for amino acid analysis. who.intmyfoodresearch.comFaster analysis, higher resolution, increased sensitivity, and lower solvent consumption. ijsrtjournal.comrjptonline.org
Application to LAL Routinely used with derivatization for quantification in food and biological samples. myfoodresearch.comresearchgate.netApplied for rapid and sensitive LAL analysis, often coupled with mass spectrometry for enhanced specificity. illinois.eduresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a powerful and indispensable tool for the definitive identification and quantification of lysinoalanine. This hyphenated technique combines the superior separation capabilities of LC with the high sensitivity and specificity of mass analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly with a triple quadrupole (QQQ) mass analyzer, is a pivotal method for the accurate quantification of compounds like LAL. nih.gov This technique offers significant advantages in terms of specificity and sensitivity over other analytical methods. researchgate.net The optimization of both LC and MS parameters is crucial for achieving high accuracy and sensitivity. nih.gov For LAL analysis, optimized parameters can include a parent ion m/z of 234.2, a capillary voltage of 3.5 kV, a cone voltage of 30 V, and a desolvation temperature of 500 °C. nih.gov Under such optimized conditions, a limit of detection (LOD) for LAL as low as 13 ng/mL has been reported in multiple reaction monitoring (MRM) mode. nih.gov

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is another widely used variation. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like amino acids and their derivatives, minimizing fragmentation during the ionization process. creative-biolabs.comddtjournal.com This method has been successfully used to identify and quantify LAL in various food products, such as milk and cheese. researchgate.net The analysis is often performed after derivatizing LAL with an agent like 9-fluorenylmethyl chloroformate (FMOC) to improve its chromatographic and ionization characteristics. researchgate.net The use of selective ion monitoring (SIM) in LC-ESI-MS allows for the highly specific detection of the derivatized LAL, enhancing the reliability of the analysis. researchgate.net

TechniquePrincipleKey Advantages for LAL Analysis
LC-MS/MS Combines LC separation with two stages of mass analysis for high specificity. nih.govnih.govHigh sensitivity and accuracy, crucial for detecting low levels of LAL in food. nih.govnih.gov Allows for the development of targeted methods to monitor specific markers. researchgate.net
LC-ESI-MS Uses electrospray ionization to gently ionize molecules separated by LC before mass analysis. creative-biolabs.comresearchgate.netSuitable for polar molecules like LAL. researchgate.net Minimizes fragmentation, providing clear molecular ion signals. creative-biolabs.comddtjournal.com

Derivatization Strategies for Analytical Detection

Derivatization is a key strategy in the analysis of lysinoalanine, as it enhances detectability by introducing chromophoric or fluorophoric groups into the molecule. This chemical modification is often necessary for sensitive detection by HPLC with UV-Vis or fluorescence detectors and can also improve chromatographic separation and ionization efficiency in mass spectrometry. myfoodresearch.comddtjournal.com The choice of derivatizing agent is critical and depends on the analytical technique being employed.

9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used pre-column derivatizing reagent for primary and secondary amines, including amino acids. jasco-global.comresearchgate.net The reaction of FMOC-Cl with the amino groups of lysinoalanine yields a highly fluorescent derivative that can be sensitively detected by fluorescence detectors. researchgate.netresearchgate.net This method is frequently employed in conjunction with HPLC or LC-MS for the quantification of LAL in food products. researchgate.netresearchgate.net For instance, LC-ESI-MS analysis of the FMOC-LAL derivative has been used to identify and quantify LAL in dairy products, with a linear relationship observed in the 0.2–20 ppm concentration range. researchgate.net The derivatization is typically carried out in a basic buffer, such as borate (B1201080) buffer, although carbonate buffer may be preferred for LC-ESI-MS analysis as it can provide higher responses. researchgate.net

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is another common fluorogenic reagent used for the N-terminal derivatization of amino acids and peptides. sigmaaldrich.comnih.gov The reaction with lysinoalanine produces a stable, fluorescent derivative that can be readily analyzed by reversed-phase HPLC. researchgate.netresearchgate.net This method has been shown to be rapid and simple for the determination of LAL in protein hydrolysates. researchgate.net A modified RP-HPLC method using dansyl chloride derivatization has been successfully applied to quantify LAL in various milk and cheese samples. researchgate.net One of the advantages of this method is its robustness and the ability to retain all derivatized amino acids on a single reverse-phase column. nih.gov However, the stability of dansyl chloride in aqueous solutions can be a factor, as it hydrolyzes over time, particularly at neutral pH. mdpi.com

Tert-butyl dimethylsilyl (tBDMSi) derivatization is a technique primarily used for gas chromatography (GC) analysis. The silylation reagent, typically N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), reacts with active hydrogens on functional groups like amines and carboxyls to form more volatile and thermally stable derivatives. sigmaaldrich.comcsic.es This allows the otherwise non-volatile lysinoalanine to be analyzed by GC-MS. researchgate.netcsic.es The identity of the tBDMSi derivative of LAL can be confirmed by GC-MS, while quantification is often performed using a flame ionization detector (FID). researchgate.net This method has been validated for the simultaneous analysis of lysine, carboxymethyllysine, and lysinoalanine in food proteins. researchgate.net The resulting tBDMSi derivatives are generally more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com

Derivatization AgentChemical NameTarget Functional GroupAnalytical Technique
FMOC-Cl 9-fluorenylmethyl chloroformatePrimary and secondary amines jasco-global.comresearchgate.netHPLC-FLD, LC-MS researchgate.netresearchgate.net
Dansyl Chloride 5-dimethylaminonaphthalene-1-sulfonyl chloridePrimary and secondary amines sigmaaldrich.comnih.govHPLC-FLD researchgate.netresearchgate.net
MTBSTFA N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide-COOH, -NH₂, -OH, -SH csic.esspringernature.comGC-MS, GC-FID researchgate.netcsic.es

Spectroscopic Methods for Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of chemical compounds. mdpi.commdpi.com It is considered a primary method of measurement due to its high reproducibility and ability to provide quantitative results without the need for analyte-specific reference standards. mdpi.commdpi.com In the context of lysinoalanine, NMR is invaluable for confirming its chemical structure and for studying its formation and interactions within complex systems. illinois.edunih.gov

Both one-dimensional (e.g., ¹H NMR) and two-dimensional NMR experiments are utilized for the structural elucidation of complex molecules. mdpi.commdpi.com For a molecule like lysinoalanine, ¹H NMR can be used to identify the different proton environments within the structure, while more advanced techniques can reveal connectivity and spatial relationships between atoms. nih.gov For example, NMR has been used to confirm the structure of lanthipeptides that incorporate lysinoalanine residues. nih.gov

While NMR is exceptionally powerful for structural elucidation, its main limitation is its relatively low sensitivity compared to mass spectrometry-based methods. mdpi.combeilstein-journals.org This can make the direct detection of trace amounts of LAL in complex matrices like food challenging without prior isolation or enrichment steps. mdpi.com However, for purified samples or in studies investigating reaction mechanisms, NMR provides unparalleled structural insight. mdpi.comnih.gov It has been instrumental in characterizing the degradation products of other food-related compounds, demonstrating its utility in understanding chemical transformations during food processing. mdpi.com

Method Validation, Sensitivity, and Quantification Parameters (LOD, LOQ, Linearity, Precision)

The validation of analytical methods is a critical process that ensures the reliability, accuracy, and reproducibility of quantitative results for lysinoalanine (LAL). This process involves evaluating several key performance characteristics to demonstrate that a method is suitable for its intended purpose. The primary parameters include linearity, sensitivity (Limit of Detection and Limit of Quantification), precision, and accuracy.

Linearity establishes the direct proportionality between the concentration of an analyte and the response of the analytical instrument over a specified range. For LAL analysis, methods consistently demonstrate strong linearity, which is essential for accurate quantification across various concentrations. For instance, a Gas Chromatography-Flame Ionization Detection (GC-FID) method showed good linearity for LAL in a range of 3–81 µM. researchgate.net Another GC-FID method developed for analyzing LAL in Chinese preserved eggs reported excellent linearity with a correlation coefficient (r²) of 0.9996 over a concentration range of 1166–37333 mg kg⁻¹ of LAL in protein. jocpr.com Similarly, methods based on Gas Chromatography-Selected Ion Monitoring (GC-SIM) have achieved high regression coefficients, such as 0.9997, indicating a very reliable linear relationship. tandfonline.com

Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. mdpi.com These values are crucial for detecting trace amounts of LAL in various food and biological matrices. Different analytical techniques and sample matrices yield a range of sensitivity levels.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-FIDProtein50 ppm (5.0 mg/100g)152 ppm (15.2 mg/100g) researchgate.net, nih.gov
GC-FIDProtein32 mg/kg95 mg/kg jocpr.com
GC-FIDGeneral0.0001% (m/m)0.0002% (m/m) researchgate.net
UHPLC-MS/MSPlasma0.30–19.02 ng/mL0.87–57.06 ng/mL nih.gov
Note: This range represents values for a comprehensive method analyzing 20 different compounds, including lysinoalanine.

Precision reflects the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.gov Validated methods for LAL quantification report high precision, with RSD values often below 15%. A GC-FID method demonstrated precision with variation coefficients between 1-13%. researchgate.net Another study reported intra-day precision with an RSD of less than 0.67% and inter-day precision with an RSD below 2.5%. researchgate.net A comprehensive UHPLC-MS/MS method showed intra-day and inter-day precision in the range of 1.5-13.2%. nih.gov

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often evaluated through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the spiked amount that is detected is calculated. Methods for LAL analysis typically show high accuracy, with recovery rates falling within a range of 85-110%. For example, one GC-FID method reported an average recovery of 85-108%, while another achieved a mean recovery between 91.9% and 94.0%. researchgate.netjocpr.com

Application of Internal Standards in Lysinoalanine Quantification

The use of an internal standard (IS) is a cornerstone of accurate and precise quantification in analytical chemistry, particularly for complex matrices like food and biological samples. An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, calibration standards, and blanks before analysis. Its primary function is to correct for variations that can occur during sample preparation, derivatization, and instrumental analysis, thereby improving method robustness and reliability. tandfonline.comnih.gov Without an IS, significant run-by-run variation can compromise the quantitative results. nih.gov

Quantification is performed by calculating the ratio of the analytical signal of the target analyte (lysinoalanine) to the signal of the internal standard. This ratio is then plotted against the concentration of the analyte to create a calibration curve. This approach effectively compensates for sample loss during processing and fluctuations in injection volume or instrument response.

For lysinoalanine analysis, two main types of internal standards are employed:

Structurally Similar Compounds: These are often non-physiological amino acids or other molecules that are not naturally present in the sample but behave similarly to LAL during the analytical process. Their similar chemical behavior ensures that they are affected by procedural variations in the same way as LAL.

Stable Isotope-Labeled (SIL) Standards: This is considered the "gold standard" for quantification, especially in mass spectrometry-based methods. An SIL standard is a version of lysinoalanine in which one or more atoms (e.g., carbon, nitrogen) have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N). It is chemically identical to the analyte and co-elutes during chromatography, but it is distinguishable by its higher mass. nih.gov This near-perfect mimicry allows for the most accurate correction for matrix effects and procedural losses.

Several compounds have been successfully used as internal standards in various validated methods for LAL quantification.

Internal StandardTypeAnalytical MethodReference
α,ε-Diaminopimelic acid (DPA)Structurally SimilarGC-FID, GC-SIM researchgate.net, tandfonline.com, jocpr.com
γ-amino-n-butyric acid (ABA)Structurally SimilarHPLC tandfonline.com
Butyl behenateStructurally SimilarGC tandfonline.com
Stable Isotope-Labeled AnalogsStable IsotopeUHPLC-MS/MS nih.gov

The selection of an appropriate internal standard is a critical step in method development, directly impacting the accuracy and precision of the lysinoalanine quantification.

Occurrence and Distribution of Lysinoalanine in Diverse Systems

Formation in Processed Food Proteins and Ingredients

The formation of lysinoalanine in food is primarily a consequence of processing techniques that involve heat and/or alkaline conditions. nih.govnih.gov It is created through a two-step chemical reaction. nih.gov First, amino acids like cysteine or serine within the protein structure are chemically altered to form a highly reactive intermediate called dehydroalanine (B155165). nih.gov Subsequently, the ε-amino group of a lysine (B10760008) residue reacts with this dehydroalanine to form the lysinoalanine crosslink. nih.gov This process is influenced by factors such as pH, temperature, and the duration of the treatment. nih.govcambridge.org

Lysinoalanine can be found in various dairy products, with its concentration largely dependent on the severity of heat treatment applied during processing. cabidigitallibrary.orgagrarforschungschweiz.ch While raw milk contains negligible amounts, processing methods like sterilization can lead to the formation of LAL. cabidigitallibrary.orgresearchgate.net

Milk: Raw milk has been found to contain very low levels of LAL, averaging around 9.4 ppm of crude protein. researchgate.net UHT (Ultra-High Temperature) treatment generally does not produce LAL, though some UHT creams have shown higher levels. cabidigitallibrary.orgagrarforschungschweiz.ch Sterilized and evaporated milk, however, can contain significant amounts, with levels reported to be as high as 1160 ppm and ranging from 200 to 860 ppm, respectively. cabidigitallibrary.org

Cheese: The manufacturing process for many types of cheese does not typically lead to significant LAL formation. agrarforschungschweiz.chnih.gov However, simulated cheese has been noted to contain LAL. karger.com

Caseinates and Milk Powders: Sodium caseinate, a common food ingredient derived from milk protein, can have high concentrations of LAL, with one study reporting a level of 856.1 ppm of crude protein. researchgate.net The heat treatment applied during the production of milk powders also influences LAL content. Low-heat skim milk powder has been found to have lower levels (around 49.4 ppm) compared to medium-heat (179.9 ppm) and high-heat (294.6 ppm) skim milk powders. researchgate.net Milk powders with hydrolyzed proteins have been found to contain up to 2296 mg of LAL per kg of protein. agrarforschungschweiz.ch

Infant Formulas: Lysinoalanine has been detected in infant formulas, with concentrations varying widely. cabidigitallibrary.org Studies have reported ranges from 150-640 ppm and 1.0-16.1 mg per 100g of protein. cabidigitallibrary.orgacs.org The presence of LAL in these products can be attributed to both the protein ingredients used (like whey powder) and the sterilization process. acs.org

Table 1: Lysinoalanine (LAL) Content in Selected Dairy Products

Dairy Product LAL Content (ppm in protein) Reference(s)
Raw Milk 9.4 (average) researchgate.net
UHT Milk Generally not detected cabidigitallibrary.orgagrarforschungschweiz.ch
Evaporated Milk 200 - 860 cabidigitallibrary.org
Sterilized Milk Up to 1160 cabidigitallibrary.org
Low-Heat Skim Milk Powder 49.4 researchgate.net
Medium-Heat Skim Milk Powder 179.9 researchgate.net
High-Heat Skim Milk Powder 294.6 researchgate.net
Sodium Caseinate 856.1 researchgate.net

The proteins in eggs are susceptible to the formation of lysinoalanine, particularly when subjected to alkaline and heat treatments. researchgate.netnih.gov The amount of LAL formed increases with higher pH and temperature. researchgate.netnih.gov

Studies have shown that boiling an egg for 30 minutes can result in LAL levels of up to 370 ppm. cabidigitallibrary.org Ovalbumin, a major protein in egg white, is a primary contributor to the LAL formed during alkali treatment, accounting for over 50% of the total. researchgate.netnih.gov The precursor amino acids for LAL formation in eggs are L-serine, L-cysteine, and L-cystine, which react with L-lysine under alkaline conditions. researchgate.netnih.gov

The increasing use of plant-based proteins in the food industry has brought attention to the potential for LAL formation in these products, especially since alkaline extraction methods are often used to produce protein isolates. nih.govchalmers.se

Soy Proteins: Soy protein isolates can form LAL when exposed to alkaline conditions. researchgate.net The formation is influenced by pH, temperature, and time. researchgate.net For instance, LAL formation in soybeans is known to occur at pH conditions up to 12.5 and with heating at 75°C for 3 hours. nih.gov

Wheat Gluten: Wheat gluten can form LAL even at a pH of 5 when the temperature reaches 100°C for 4 hours. researchgate.net Treating wheat gluten under alkaline conditions at 65°C can lead to the destruction of several amino acids and the formation of LAL. nih.gov

Meat Analogues: The production of meat analogues using technologies like shearing and sterilization can lead to the formation of LAL. acs.org One study found that LAL was not formed during the shearing process but did form during sterilization. acs.org

Lysinoalanine is not limited to dairy, egg, and plant proteins and has been detected in a variety of other cooked and processed foods. nih.gov

Baked Goods: Wheat-based products such as Chinese noodles, pretzels, and crackers have been found to contain LAL. nih.govtandfonline.com

Fish and Chicken: The cooking process can induce LAL formation in meat and fish. cabidigitallibrary.org Frankfurter sausages have been reported to contain 0-170 ppm of LAL, while cooked chicken thigh can have up to 200 ppm. cabidigitallibrary.org

Table 2: Lysinoalanine (LAL) Content in Various Food Categories

Food Category Food Product LAL Content (ppm) Reference(s)
Egg Boiled Egg White (30 mins) 370 cabidigitallibrary.org
Meat Frankfurter 0 - 170 cabidigitallibrary.org
Meat Chicken Thigh 0 - 200 cabidigitallibrary.org

The formation of lysinoalanine is highly dependent on the specific processing technologies used. nih.govnih.gov

Alkaline Treatment: High pH is a major factor promoting LAL formation. nih.govcabidigitallibrary.org The reaction begins to occur at a pH as low as 9.0 and accelerates significantly at pH 11-12. nih.govcabidigitallibrary.org Alkaline treatment is commonly used for protein extraction, particularly for plant-based proteins, which can lead to LAL formation. nih.govkarger.com

Heat Treatment: Elevated temperatures, often in combination with alkaline conditions, favor the formation of LAL. nih.govnih.gov Even at a neutral pH, prolonged thermal treatment can cause LAL to form. cabidigitallibrary.org The level of heat applied during processes like pasteurization, sterilization, and drying directly impacts the amount of LAL produced. cabidigitallibrary.orgagrarforschungschweiz.chresearchgate.net For example, high-heat milk powders contain more LAL than low-heat powders. researchgate.net

Extrusion: Extrusion cooking, a process that involves high temperatures and pressures, is used to produce a variety of food products, including meat analogues. acs.org While the shearing component of a similar technology did not produce LAL, the subsequent sterilization step did, indicating that the heat treatment is the critical factor. acs.org

Several strategies can be employed to minimize LAL formation, including the addition of sulfhydryl compounds like cysteine, dephosphorylation of proteins, and acylation of lysine's amino group. nih.govkarger.com

Natural Occurrence in Biological Systems

While the majority of lysinoalanine in the human diet comes from processed foods, it is not exclusively a product of industrial or home cooking. acs.orgnih.gov Lysinoalanine also occurs naturally in certain biological contexts. nih.govrsc.org

It is a component of some antimicrobial peptides, also known as lantibiotics, such as nisin, which is used as a food preservative. nih.gov Other examples include duramycin (B1576892) and cinnamycin (B74467). acs.orgnih.gov In these molecules, the lysinoalanine crosslink is formed through enzymatic processes and contributes to their structure and biological activity. rsc.orgbiorxiv.org More recent research has also identified lysinoalanine crosslinks in the flagella of spirochete bacteria, where it provides structural stability. biorxiv.org

Role in Lantibiotic Antibiotics (e.g., Duramycin, Cinnamycin, Nisin)

Lysinoalanine is a key structural component in certain lantibiotic antibiotics, which are a class of ribosomally synthesized and post-translationally modified peptides. nih.govnih.gov These modifications, including the formation of lanthionine (B1674491) and lysinoalanine bridges, are crucial for their unique three-dimensional structures and biological activities. wikipedia.orgeurpepsoc.com

Duramycin and Cinnamycin: Both duramycin and cinnamycin are closely related lantibiotic antibiotics produced by species of Streptomyces. wikipedia.orgacs.org A defining characteristic of their structure is an unusual lysinoalanine bridge that forms between the ε-amino group of a lysine residue at position 19 (Lys-19) and a dehydroalanine residue at position 6 (derived from serine). nih.govasm.orgasm.org This intramolecular cross-link contributes to the compact, globular structure of these peptides, which is essential for their ability to bind to their biological target, phosphatidylethanolamine (B1630911) (PE). asm.orgbiorxiv.org The formation of this lysinoalanine bridge is a critical post-translational modification that stabilizes the molecule. wikipedia.orgeurpepsoc.com In cinnamycin biosynthesis, a specific protein, Cinorf7, has been identified as critical for the formation of this cross-link. nih.gov

Nisin: Nisin, a widely used food preservative produced by Lactococcus lactis, is another lantibiotic where lysinoalanine can be formed. researchgate.netnih.govresearchgate.net While the primary cross-links in nisin are lanthionine and methyllanthionine bridges, the formation of lysinoalanine can occur under certain conditions, such as alkaline pH. acs.org Its presence in nisin is a result of the reaction between a lysine residue and a dehydroalanine residue within the peptide structure. acs.orgucl.ac.uk

Interactive Table: Lysinoalanine in Lantibiotic Antibiotics

Lantibiotic Producing Organism (Example) Lysinoalanine Structural Feature References
Duramycin Streptomyces cinnamoneus Intramolecular bridge between Lys-19 and Ser-6 (as Dha) acs.orgasm.orgasm.org
Cinnamycin Streptomyces cinnamoneus Intramolecular bridge between Lys-19 and Ser-6 (as Dha) nih.govwikipedia.orgacs.org
Nisin Lactococcus lactis Can be formed from the reaction of lysine and dehydroalanine acs.orgresearchgate.netnih.gov

Presence in Mammalian Tissues and Organs (e.g., Aorta, Bone, Collagen, Dentin)

Beyond its role in microbial products, lysinoalanine is also found in various mammalian tissues. researchgate.netnih.gov Its presence is not due to genetic encoding but rather to post-translational, non-enzymatic cross-linking of proteins, a process that can be influenced by factors such as age and local chemical environment. researchgate.netnih.gov

Collagen and Bone: Lysinoalanine has been identified in structural proteins like collagen, which is the main protein component of connective tissues, including bone. researchgate.netnih.gov Its formation contributes to protein cross-linking, which can alter the mechanical properties of the tissue.

Dentin: The presence of lysinoalanine has been specifically noted in dentin, the hard, dense bony tissue forming the bulk of a tooth beneath the enamel. researchgate.netscispace.com Studies have identified lysinoalanine in the insoluble collagen matrix of dentin. psu.edu Its formation in long-lived proteins like those in teeth is considered a result of aging. nih.gov

Aorta: The aorta, the main artery in the body, is another tissue where lysinoalanine has been detected. researchgate.netnih.gov The cross-linking of proteins within the aortic wall can affect its elasticity and function.

Interactive Table: Documented Presence of Lysinoalanine in Mammalian Tissues

Tissue/Organ Protein Context References
Aorta Structural proteins researchgate.netnih.govscispace.com
Bone Collagen and other matrix proteins researchgate.netnih.govscispace.com
Collagen General connective tissue protein researchgate.netnih.govscispace.com
Dentin Insoluble collagen matrix researchgate.netpsu.edugrantome.com

Potential Association with Physiological Processes (e.g., Aging)

The formation of lysinoalanine in mammalian tissues is not random but is strongly associated with specific physiological processes, most notably aging. researchgate.netnih.gov The accumulation of LAL cross-links in long-lived proteins is considered a hallmark of the aging process at a molecular level.

The primary mechanism involves the conversion of amino acid residues like cysteine or serine into a highly reactive intermediate, dehydroalanine (DHA). nih.gov This conversion can occur slowly under physiological conditions over long periods. The DHA intermediate can then react with the ε-amino group of a nearby lysine residue to form a stable lysinoalanine cross-link. researchgate.netnih.gov This non-enzymatic cross-linking alters protein structure and function, leading to the stiffening of tissues and a potential decline in their biological function. This process has been observed in tissues with slow protein turnover, such as the lens of the eye and teeth, where the accumulation of such modifications serves as a molecular clock of aging. researchgate.netnih.govnih.gov

Biological Interactions and Biochemical Impact of Lysinoalanine

Molecular Interactions with Cellular Machinery

Lysinoalanine's structural similarity to the essential amino acid lysine (B10760008) allows it to interact with and disrupt the normal functioning of cellular machinery involved in protein synthesis.

Competitive Inhibition of Lysyl-tRNA Synthetase

Lysinoalanine acts as a competitive inhibitor of lysyl-tRNA synthetase, an enzyme critical for protein synthesis. nih.govtennessee.edu This enzyme is responsible for attaching the amino acid lysine to its corresponding transfer RNA (tRNA), a crucial first step in translating the genetic code into a protein. Due to its structural resemblance to lysine, LAL can bind to the active site of lysyl-tRNA synthetase, preventing lysine from binding and thereby inhibiting the synthesis of lysyl-tRNA. nih.govtennessee.edu This inhibition has been observed in both prokaryotic and eukaryotic cells at micromolar concentrations. nih.govtennessee.edu For instance, the apparent inhibition constant (Ki) for lysinoalanine with E. coli lysyl-tRNA synthetase was found to be 9.4 x 10⁻⁵ M, and for the rabbit liver enzyme, it was 1.5 x 10⁻⁴ M. tennessee.edu

Incorporation of Lysinoalanine into Proteins

In addition to inhibiting lysyl-tRNA synthetase, lysinoalanine can be mistakenly incorporated into proteins during synthesis. nih.govtennessee.edu A cell-free eukaryotic protein-synthesizing system has been shown to incorporate radiolabeled LAL into proteins. nih.govtennessee.edu This incorporation of an unnatural amino acid can lead to the synthesis of aberrant proteins with altered structures and, consequently, impaired functions. The proteins containing incorporated LAL were found to co-electrophorese with proteins labeled with lysine, indicating that LAL can take the place of lysine in the polypeptide chain. nih.govtennessee.edu

Effects on Protein Structure and Functionality

Formation of Intra- and Inter-Protein Cross-Links

Lysinoalanine is formed from the reaction of a lysine residue with a dehydroalanine (B155165) residue, the latter being generated from cysteine or serine under alkaline and/or high-temperature conditions. cabidigitallibrary.orgnih.govnih.gov This reaction creates covalent cross-links that can be either within a single protein chain (intra-protein) or between different protein chains (inter-protein). cabidigitallibrary.orgresearchgate.neteurpepsoc.com Intra-protein cross-links can significantly alter the protein's three-dimensional conformation, while inter-protein cross-links lead to the formation of larger protein aggregates. cabidigitallibrary.orgresearchgate.nettandfonline.com The formation of these cross-links is a key factor in the structural modifications observed in proteins subjected to certain processing methods. nih.gov

Table 1: Types of Lysinoalanine Cross-Links and Their Structural Impact

Cross-Link TypeDescriptionStructural Consequence
Intra-protein Forms within a single polypeptide chain.Alters the tertiary structure and folding of the protein. cabidigitallibrary.org
Inter-protein Connects two or more separate polypeptide chains.Leads to the formation of high-molecular-weight protein aggregates. researchgate.nettandfonline.com

Consequences for Protein Digestibility and Enzymatic Accessibility

The structural changes induced by lysinoalanine cross-linking directly impact the nutritional quality of proteins by reducing their digestibility. nih.govmdpi.comannualreviews.org The cross-links can physically block the access of digestive enzymes, such as trypsin, to their specific cleavage sites on the protein chain. nih.govrmiq.org This steric hindrance makes the protein more resistant to enzymatic hydrolysis, leading to incomplete digestion and a lower bioavailability of essential amino acids. nih.govresearchgate.net The presence of LAL residues has been shown to decrease the nutritional quality of proteins in rodents and primates. nih.gov

Chelation Properties of Lysinoalanine with Metal Ions and Biochemical Implications

Lysinoalanine possesses the ability to bind with metal ions, a characteristic that carries potential biochemical consequences.

Synthetic lysinoalanine has demonstrated a strong capacity to chelate metal ions. nih.govchemicalbook.com It can form complexes with divalent metal ions like copper (Cu²⁺) and zinc (Zn²⁺). nih.govosti.gov This chelating ability is strong enough to remove zinc ions from the active sites of metalloenzymes, such as carboxypeptidases A and B and yeast alcohol dehydrogenase, leading to their inactivation. nih.gov The implication of this property is that lysinoalanine in the diet could potentially interfere with the bioavailability and metabolism of essential minerals by forming stable complexes that are not easily absorbed. nih.govresearchgate.net This could, in turn, affect the function of various metalloenzymes within the body. nih.govnih.gov Studies have shown that both LL- and LD-lysinoalanine diastereomers have affinities for copper(II) ions, which may be related to their biological effects. osti.gov

Table 2: Metal Chelation by Lysinoalanine and Potential Biochemical Effects

Metal IonChelation InteractionPotential Biochemical Implication
Copper (Cu²⁺) Forms a colored complex with LAL, indicating strong binding. nih.govosti.govMay disrupt copper transport and homeostasis. oup.com
Zinc (Zn²⁺) Can be removed from the active site of metalloenzymes by LAL. nih.govPotential inactivation of zinc-dependent enzymes, affecting various metabolic pathways. nih.gov
Cobalt (Co²⁺) Forms a dioxygen complex with LAL. osti.govThe specific biological relevance requires further investigation.

Stereoisomer-Specific Biological Interactions

Lysinoalanine (LAL) possesses two chiral centers, leading to the possibility of four distinct stereoisomers. The formation of LAL in proteins, typically through the reaction of an L-lysine residue with a dehydroalanine residue (which lacks a chiral center), primarily yields an equimolar mixture of L-lysino-D-alanine (LD-LAL) and L-lysino-L-alanine (LL-LAL). oup.comkarger.com Under strongly alkaline conditions, the lysine portion can also racemize, potentially forming the other two isomers, D-lysino-L-alanine (DL-LAL) and D-lysino-D-alanine (DD-LAL). cabidigitallibrary.org

Research has revealed significant differences in the biological impact of these stereoisomers, particularly concerning toxicity. The most well-documented biological effect is nephrocytomegaly, a condition characterized by the enlargement of kidney cells, which has been observed in rats fed diets containing LAL. oup.comnih.gov Studies using purified isomers have identified LD-LAL as the primary nephrotoxic diastereomer. karger.com The LL-LAL form is considered less toxic. oup.com

The mechanism behind this stereospecific toxicity is not fully elucidated but is thought to be related to the isomers' metal-chelating abilities. oup.com Lysinoalanine is a known chelator of metal ions, and its biological effects may stem from its ability to bind essential metals like copper, potentially disrupting normal transport and function. oup.com Comparative studies have shown that the LD-LAL isomer has a significantly higher affinity for copper(II) ions than the LL-LAL isomer. oup.comosti.gov It is estimated that LD-LAL is approximately four times more potent as a copper chelator than LL-LAL. oup.com

Table 1: Comparison of L-lysino-L-alanine (LL-LAL) and L-lysino-D-alanine (LD-LAL) Properties

PropertyLL-LAL (L-lysino-L-alanine)LD-LAL (L-lysino-D-alanine)
Formation Formed from the reaction of L-lysine with dehydroalanine. oup.comFormed from the reaction of L-lysine with dehydroalanine. oup.com
Toxicity Considered less toxic. oup.comThe primary nephrotoxic diastereomer in rats. karger.com
Copper Chelation Lower affinity for copper(II) ions. oup.comosti.govApproximately fourfold more potent copper chelator than LL-LAL. oup.com
Bioavailability Absorption from free form is not stereospecific. oup.comLess efficiently digested and absorbed when protein-bound. oup.com

Role in Lantibiotic Bioactivity and Mechanism of Action

Lysinoalanine is not only a product of food processing but also a naturally occurring structural component in certain antimicrobial peptides known as lantibiotics. nih.govnih.gov It is a characteristic feature of type-B lantibiotics, such as cinnamycin (B74467) and duramycin (B1576892), which are distinguished by their compact, globular structures. nih.govnih.gov

In these lantibiotics, the lysinoalanine bridge is a post-translational modification that cross-links two amino acid residues, creating a rigid, polycyclic structure. acs.orgresearchgate.net In the well-studied lantibiotic cinnamycin, a lysinoalanine bridge is formed between a serine residue at position 6 (Ser6) and the ε-amino group of a lysine residue at position 19 (Lys19). acs.orgnih.gov This cross-link, along with several lanthionine (B1674491) thioether bridges, is critical for constraining the peptide into its unique three-dimensional conformation. nih.govacs.org This rigid structure is directly responsible for the specific biological activity of cinnamycin. ucl.ac.uk

The mechanism of action for cinnamycin involves high-affinity binding to a specific molecular target: phosphatidylethanolamine (B1630911) (PE). nih.govucl.ac.uk PE is a key phospholipid component of bacterial and eukaryotic cell membranes. By binding to PE, cinnamycin inhibits the action of enzymes like phospholipase A2 and disrupts membrane integrity, leading to its antimicrobial effects. ucl.ac.uk The constrained globular shape, stabilized by the lysinoalanine and lanthionine rings, is essential for creating the precise binding pocket needed to recognize and sequester PE. cabidigitallibrary.orgucl.ac.uk

The biosynthesis of the lysinoalanine bridge in cinnamycin is a multi-step enzymatic process. It begins with the dehydration of Ser6 in the precursor peptide (CinA) to form dehydroalanine (Dha). researchgate.netnih.gov This reaction is catalyzed by the enzyme CinM, which is also responsible for forming the thioether bridges. nih.gov However, CinM itself does not catalyze the final cyclization to form the lysinoalanine ring. nih.gov A separate, small protein encoded by the gene cinorf7 has been identified as essential for the subsequent step: catalyzing the Michael-type addition of the lysine's ε-amino group to the dehydroalanine residue to complete the lysinoalanine cross-link. researchgate.netnih.gov

Table 2: Key Components in the Biosynthesis of the Lysinoalanine Bridge in Cinnamycin

ComponentTypeRole in Lysinoalanine Formation
CinA Precursor PeptideThe ribosomal-synthesized peptide containing the Ser6 and Lys19 residues. nih.gov
CinM Enzyme (Lanthionine Synthetase)Dehydrates Ser6 to a dehydroalanine intermediate. researchgate.netnih.gov
Cinorf7 ProteinEssential for catalyzing the final cyclization between dehydroalanine and lysine to form the lysinoalanine bridge. researchgate.netnih.gov

Strategies for the Control and Mitigation of Lysinoalanine Formation

Process Optimization in Food Production

Controlling the physical parameters of food processing is a primary method for mitigating the formation of lysinoalanine. Key factors that influence this process are pH, temperature, and the duration of heat treatment.

Adjustment of pH and Temperature Profiles

The formation of lysinoalanine is highly dependent on the pH and temperature of the food matrix during processing. cabidigitallibrary.orgnih.govansynth.com Generally, alkaline conditions and elevated temperatures promote the reactions that lead to LAL. nih.govansynth.com Research has shown that lysinoalanine formation can begin at a pH as low as 9.0 and accelerates significantly at pH levels between 11 and 12, depending on the temperature. cabidigitallibrary.orgresearchgate.net

Studies on egg whites demonstrated a clear correlation between increasing pH and temperature and a higher LAL content. researchgate.net For instance, after a four-hour alkali treatment, higher temperatures resulted in a greater decrease in pH, indicating a more intense reaction and consequently, a higher formation of LAL. researchgate.net In some cases, at a pH of 12.5, the LAL content can reach its maximum. researchgate.net Even at a neutral pH, prolonged heat treatment can lead to the formation of LAL. cabidigitallibrary.org

Conversely, when the temperature is increased, LAL can be produced at a lower pH. For example, when casein was heated to 100°C, LAL formation was observed at a pH of 5. researchgate.net Therefore, carefully managing the pH and temperature profiles during food processing is a critical step in minimizing the formation of this compound.

Reduction of Heating Time and Intensity

The duration and intensity of heat treatment are also pivotal factors in the formation of lysinoalanine. cabidigitallibrary.orgnih.gov Extended heating times, especially in conjunction with high temperatures and alkaline conditions, favor the chemical reactions that produce LAL. nih.gov

Research on model peptide systems has shown a continuous increase in lysinoalanine formation with longer heating periods. nih.gov For example, in soybeans heated at 75°C in a 0.1 N sodium hydroxide (B78521) solution, the formation of lysinoalanine crosslinks was observed to increase for up to three hours. nih.gov Similarly, studies on egg whites have shown that the LAL content initially increases with time before leveling off. researchgate.net

The significant impact of heating is also evident in various dairy products. The wide range of LAL content in different milk products is largely attributed to variations in heat load and the duration of heating during processing. agrarforschungschweiz.ch Therefore, reducing the heating time and intensity, whenever feasible without compromising food safety and quality, is an effective strategy to control LAL formation. cabidigitallibrary.orgcambridge.org

Addition of Chemical Reagents and Antioxidants

The incorporation of specific chemical compounds can effectively inhibit the formation of lysinoalanine. These additives work by competing with lysine (B10760008) for the reactive dehydroalanine (B155165) intermediate or by altering the chemical environment to disfavor LAL formation. cabidigitallibrary.orgresearchgate.netnih.gov

Sulfhydryl-Containing Amino Acids (e.g., Cysteine, Reduced Glutathione)

The addition of amino acids containing sulfhydryl groups, such as cysteine and reduced glutathione (B108866), is a well-established method for mitigating lysinoalanine formation. cabidigitallibrary.orgresearchgate.netgoogle.com These compounds are effective because the sulfhydryl group reacts more readily with the dehydroalanine intermediate than the ε-amino group of lysine. researchgate.net This competitive reaction forms lanthionine (B1674491) instead of lysinoalanine, thereby reducing the concentration of the latter. ansynth.com

Studies have demonstrated that adding cysteine or reduced glutathione to casein and soy protein during alkaline processing can almost eliminate the formation of LAL. researchgate.net For example, the addition of 10 mM L-Cysteine or reduced glutathione to the marinade for preserved duck eggs resulted in a significant reduction of LAL content. researchgate.net In one study, treating soy protein with cysteine during alkali processing protected it up to 92% against LAL formation. karger.com

Table 1: Effect of Sulfhydryl Compounds on Lysinoalanine (LAL) Formation

Food Product Sulfhydryl Compound Added Observation
Casein and Soy Protein Cysteine, Reduced Glutathione Nearly eliminated LAL formation during alkaline processing. researchgate.net
Preserved Duck Eggs 10 mM L-Cysteine or Reduced Glutathione Significantly reduced LAL content. researchgate.net
Soy Protein Cysteine Protected up to 92% against LAL formation during alkali treatment. karger.com

Sodium Sulfite (B76179) and Ammonia (B1221849)

Other chemical reagents like sodium sulfite and ammonia can also be employed to control the formation of lysinoalanine. researchgate.net Sodium sulfite is believed to prevent the formation of cross-links between cysteine or serine and lysine, which are the precursors to lysinoalanine, particularly under alkaline and heated conditions. google.com

Research on preserved eggs has shown that the addition of sodium sulfite to the pickling solution effectively diminishes LAL formation in both the albumen and yolk. nih.gov Specifically, adding 40 and 80 mmol/L of sodium sulfite resulted in high inhibition rates of LAL. nih.gov The inhibition rates in the albumen were approximately 76.3% to 76.5%, and in the yolk, they were about 68.7% to 69.7%. nih.gov

Organic Acids (Ascorbic Acid, Citric Acid, Malic Acid)

Organic acids, including ascorbic acid, citric acid, and malic acid, have been identified as effective inhibitors of lysinoalanine formation. nih.govnih.gov These acids likely work by lowering the pH of the food system, thereby creating an environment less favorable for the β-elimination reactions that initiate LAL formation.

A study on preserved eggs demonstrated that adding L-ascorbic acid, citric acid, and DL-malic acid to the pickling solution effectively reduced the formation of LAL. nih.gov When 40 mmol/L of citric acid and L-ascorbic acid were added, the inhibition rates of LAL in the albumen were both approximately 74.6%. nih.gov In the yolk, the inhibition rates were about 70.4% for citric acid and 57.8% for L-ascorbic acid. nih.gov

Table 2: Inhibition Rates of Lysinoalanine (LAL) in Preserved Egg with Chemical Additives

Additive (Concentration) LAL Inhibition in Albumen (%) LAL Inhibition in Yolk (%)
Sodium Sulfite (40 mmol/L) ~76.3% - 76.5% ~68.7% - 69.7%
Sodium Sulfite (80 mmol/L) ~76.3% - 76.5% ~68.7% - 69.7%
Citric Acid (40 mmol/L) ~74.6% ~70.4%
L-Ascorbic Acid (40 mmol/L) ~74.6% ~57.8%
D-Glucose (40 mmol/L) ~67.6% - 67.8% ~50.6% - 51.8%

Glucose and Other Reducing Sugars

The interaction between glucose and other reducing sugars and the formation of lysinoalanine (LAL) in food systems is multifaceted, with the potential for both inhibition and, under certain circumstances, promotion of LAL.

The primary mechanism by which reducing sugars can mitigate LAL formation is through the Maillard reaction. In this reaction, the carbonyl group of a reducing sugar, such as glucose, reacts with the ε-amino group of a lysine residue. mdpi.com This modification effectively blocks the lysine's amino group, preventing it from reacting with dehydroalanine (DHA), a key precursor to LAL. tamu.edu Research has demonstrated that the presence of glucose during the alkaline treatment of soybean proteins significantly reduces the amount of LAL formed. tamu.edu Similarly, studies on milk proteins have shown that heating in the presence of lactose (B1674315) can limit the increase in LAL concentration. mdpi.com

Table 1: Illustrative Impact of Glucose on Lysinoalanine (LAL) Formation in a Protein Model System

Treatment ConditionRelative LAL Formation (%)
Protein + Alkali Treatment100
Protein + Alkali Treatment + 5% Glucose75
Protein + Alkali Treatment + 10% Glucose60

This table provides a generalized representation of research findings. Actual values will vary based on specific experimental parameters.

Enzymatic Modifications and Pre-Treatments of Proteins

Enzymatic modification of proteins before they undergo harsh processing conditions, such as high heat or alkaline treatment, is a targeted strategy to control the formation of lysinoalanine (LAL). nih.gov These enzymatic pre-treatments aim to alter the precursor molecules necessary for LAL synthesis.

Dephosphorylation of O-Phosphoryl Esters

In certain proteins, particularly phosphoproteins like casein, serine residues are often phosphorylated, existing as O-phosphorylserine. mdpi.com These phosphorylated serine residues are highly susceptible to β-elimination under alkaline conditions, a reaction that cleaves the phosphate (B84403) group and results in the formation of dehydroalanine (DHA). cambridge.org DHA is a critical intermediate that readily reacts with the ε-amino group of lysine to form LAL. nih.gov

By enzymatically removing the phosphate group from serine residues before heat or alkali treatment, the stability of the serine residue is increased, making it less likely to undergo β-elimination. cabidigitallibrary.org Acid phosphatases are enzymes that can be employed for this purpose. Research has shown that pre-treating casein with acid phosphatase can significantly reduce the subsequent formation of LAL during alkaline processing. nih.govcabidigitallibrary.org This preventative measure is highly specific and effective for controlling LAL in phosphate-rich protein systems. cabidigitallibrary.org

Table 2: Illustrative Effect of Enzymatic Dephosphorylation on Lysinoalanine (LAL) Formation in Casein

TreatmentRelative LAL Formation (%)
Alkali-Treated Casein (Control)100
Acid Phosphatase Pre-treatment + Alkali Treatment35

This table provides a generalized representation of research findings. Actual values will vary based on specific experimental parameters.

Chemical Modification of Lysine ε-Amino Groups to Prevent Reaction

A direct and effective method to inhibit the formation of lysinoalanine (LAL) is to chemically modify the ε-amino group of lysine residues. cambridge.org This strategy blocks the nucleophilic site on lysine, thereby preventing its reaction with the dehydroalanine (DHA) intermediate. google.com

One of the most studied chemical modification techniques is acylation. nih.gov This involves the introduction of an acyl group to the lysine's ε-amino group using reagents like acetic anhydride (B1165640) or succinic anhydride. nih.gov This non-enzymatic reaction, also known as succinylation when using succinic anhydride, has been shown to significantly minimize the destruction of lysine residues and the formation of LAL in various proteins, including wheat gluten and soy protein, during alkaline treatment. nih.govfrontiersin.org The choice of the acylating agent can influence the properties of the modified protein, and it is essential to consider the potential effects on the nutritional and functional qualities of the final product. nih.gov

Table 3: Illustrative Impact of Lysine Acylation on Lysinoalanine (LAL) Formation

Protein TreatmentRelative LAL Formation (%)
Alkali-Treated Protein (Control)100
Acetylated Protein + Alkali Treatment25
Succinylated Protein + Alkali Treatment10

This table provides a generalized representation of research findings. Actual values will vary based on specific experimental parameters.

Future Directions and Emerging Research Areas in Lysinoalanine Studies

Development of Novel Analytical Methods with Enhanced Sensitivity, Specificity, and High-Throughput Capabilities

The detection and quantification of lysinoalanine in complex matrices like food present significant analytical challenges. Current research is focused on developing more sensitive, specific, and high-throughput methods to overcome these hurdles.

A key challenge in analyzing LAL is its low concentration in the presence of other amino acids. researchgate.net Traditional methods often require derivatization to enhance detection by techniques like UV or fluorescence. shimadzu.com However, these methods can be influenced by the sample matrix, affecting accuracy. shimadzu.com

Recent advancements in mass spectrometry (MS) are paving the way for more direct and robust analysis. Techniques like liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity, allowing for the detection of LAL without extensive sample preparation. researchgate.netnih.gov For instance, a method using LC-MS with selected ion monitoring (SIM) of a derivatized LAL has been developed for direct quantification in dairy products. researchgate.net Furthermore, the development of methods using deuterated acid for hydrolysis coupled with LC-tandem mass spectrometry (LC-MS/MS) allows for the simultaneous determination of L- and D-amino acid pairs, which is crucial for understanding the racemization that can accompany LAL formation. mdpi.com

Researchers are also working on identifying specific fragmentation patterns of LAL that can serve as diagnostic markers. A putative diagnostic ion, resulting from the cleavage of the α-carbon and β-carbon of the LAL crosslink, has been identified using MALDI MS/MS, which could lead to more precise mapping of LAL in food proteins. nih.govcanterbury.ac.nz The development of customized software to automatically analyze large datasets from these advanced MS techniques is another critical step towards high-throughput analysis. nih.gov This will be instrumental in understanding the molecular processes that impact the nutritional value of foods, especially with the rise of protein alternatives that may use treatments conducive to LAL formation. nih.govresearchgate.net

Comprehensive Elucidation of Biosynthetic Pathways for Naturally Occurring Lysinoalanine

While lysinoalanine is often associated with food processing, it also occurs naturally in certain antimicrobial peptides and bacterial structures. eurpepsoc.comnih.govnih.gov Unraveling the biosynthetic pathways of this naturally formed LAL is a significant area of ongoing research.

In contrast to the spontaneous formation in processed foods, the biosynthesis of LAL in nature is a controlled enzymatic process. eurpepsoc.com For example, in the production of the lantibiotic duramycin (B1576892) by Streptomyces, the formation of the LAL crosslink is a key post-translational modification. eurpepsoc.combiorxiv.org The enzyme DurN has been identified as being involved in the stereospecific formation of LAL in duramycin, adding a lysine (B10760008) residue to a dehydroalanine (B155165) (Dha) residue. biorxiv.orgnih.gov Interestingly, this process appears to be substrate-assisted, where a hydroxylated aspartic acid residue within the duramycin precursor peptide itself acts as a catalytic base. biorxiv.orgnih.gov

Another fascinating example is the self-catalyzed formation of intermolecular LAL crosslinks in the flagellar hook protein (FlgE) of spirochete bacteria. osti.govresearchgate.net This spontaneous reaction between conserved cysteine and lysine residues is critical for the motility of these bacteria, which include pathogens responsible for diseases like Lyme disease and syphilis. osti.govresearchgate.net Oligomerization of the FlgE protein drives the assembly of the crosslinking site, facilitating the reaction without the need for additional enzymes. osti.govresearchgate.net

Understanding these natural biosynthetic pathways is not only fundamental to microbiology but also opens up possibilities for biotechnological applications. For instance, the enzymes involved in LAL formation could be harnessed for the synthesis of novel peptides with unique properties. rsc.org Furthermore, elucidating these pathways can provide insights into how to control or inhibit LAL formation in contexts where it is undesirable.

Advanced Structural Biology Studies of LAL-Containing Proteins and Cross-Links

Advanced structural biology techniques are providing unprecedented insights into the three-dimensional architecture of proteins containing lysinoalanine cross-links. These studies are crucial for understanding how LAL affects protein structure and function.

In the case of the spirochete flagellar hook protein FlgE, structural studies have revealed snapshots of the LAL formation process. osti.gov By determining the structures of the D2 domain, the dehydroalanine intermediate, and the final LAL cross-linked subunits, researchers have been able to visualize the conformational changes that occur during the reaction. osti.gov These studies show that a cysteine residue flips from a buried to an exposed position to form the reactive dehydroalanine intermediate. osti.gov

For the lantibiotic duramycin, the crystal structure of the enzyme DurN in complex with its substrate has been solved. biorxiv.orgnih.gov Surprisingly, these studies revealed that no amino acid residues from the enzyme are directly involved in the catalysis of the LAL cross-link. biorxiv.orgnih.gov Instead, the structure supports a model of substrate-assisted catalysis, where the substrate itself is pre-organized by the enzyme into a reactive conformation. nih.gov

These detailed structural insights are invaluable for understanding the precise mechanisms of LAL formation and its impact on protein stability and function. This knowledge is essential for efforts to engineer proteins with enhanced properties or to design inhibitors that could target LAL formation in pathogenic bacteria. osti.gov

Computational Modeling and Simulation of Lysinoalanine Formation and Protein Interactions

Computational modeling and simulation are becoming increasingly powerful tools for investigating the formation of lysinoalanine and its interactions with proteins at a molecular level. These in silico approaches complement experimental studies by providing detailed mechanistic and energetic insights that can be difficult to obtain through experiments alone.

Computational analyses have been used to study the mechanism of dehydroalanine (Dha) formation from serine, a key step in LAL formation. researchgate.net These studies suggest a two-step mechanism involving enolization and elimination, with the activation barrier for the reaction being calculated. researchgate.net Such calculations can help predict the conditions under which LAL is likely to form.

In the study of the duramycin biosynthetic enzyme DurN, computational observations have helped to rationalize the lack of catalytic activity in certain mutants, providing further support for the substrate-assisted mechanism. biorxiv.org Molecular dynamics simulations can be used to explore the conformational ensembles of the enzyme-substrate complex, revealing differences in flexibility and organization that are critical for catalysis. biorxiv.org

For proteins where LAL formation is undesirable, such as in food, computational models can help predict which lysine and serine/cysteine residues are most likely to be involved in cross-linking based on their proximity and the protein's conformational dynamics. canterbury.ac.nz By understanding the pH-induced changes in a protein's structure, as has been done for β-lactoglobulin, it may be possible to predict and control LAL formation during processing. canterbury.ac.nz The identification of cross-linked peptides through mass spectrometry provides valuable data that can be used to refine and validate these computational models. researchgate.net

Exploration of Lysinoalanine's Role in Protein Functionality and Material Science Applications

The presence of lysinoalanine cross-links can significantly alter the properties of proteins, an effect that is being explored for its potential in enhancing protein functionality and for applications in material science.

The formation of LAL cross-links can increase the stability of proteins. This is evident in the flagellar hooks of spirochetes, where the covalent cross-links are thought to provide the necessary fortification for the flagella to function in the confined periplasmic space. researchgate.net This enhanced stability could be a desirable trait in various biotechnological applications.

In food systems, while LAL is often considered undesirable, the cross-linking it induces can profoundly affect the physical properties of food proteins, such as their texture and gelling ability. bohrium.com Understanding how to control the extent and location of these cross-links could potentially be used to modify the functional properties of food proteins in a targeted manner. For example, the controlled cross-linking of soy protein isolate has been investigated as a way to modify its properties. bohrium.com

The ability of LAL to chelate metal ions is another property with potential applications. nih.govoup.com This characteristic could be exploited in the development of novel biomaterials for metal sequestration or in the design of sensors. The unique structural features conferred by LAL cross-links could also be harnessed in the creation of new protein-based materials with tailored mechanical or chemical properties. Further research in this area could lead to the development of innovative products based on LAL-containing proteins.

Research into the Stereoisomer-Specific Mechanisms and Biological Activities

Lysinoalanine can exist in different stereoisomeric forms, and there is growing interest in understanding the specific mechanisms of formation and the distinct biological activities of these isomers. The chirality of the "alanine" part of the LAL cross-link can vary, leading to diastereomers such as L-lysino-D-alanine (LD-LAL) and L-lysino-L-alanine (LL-LAL). oup.com

In the context of food processing, the formation of LAL is expected to yield a mixture of the LD and LL forms. oup.com However, in biological systems, the formation can be highly stereospecific. For example, the enzyme DurN in duramycin biosynthesis installs the LAL cross-link with high stereochemical purity, producing the (2S,9S)-Lal isomer. eurpepsoc.combiorxiv.org In contrast, when LAL formation occurs non-enzymatically or in the absence of certain biosynthetic components, a mixture of diastereomers is often produced. eurpepsoc.combiorxiv.org

The stereochemistry of the LAL cross-link can be critical for its biological activity. It has been suggested that the stereochemical purity of the LAL in duramycin is important for its antimicrobial properties. eurpepsoc.com Furthermore, studies have shown that the different stereoisomers of LAL can have different affinities for metal ions like copper, which may be related to their varying biological effects. oup.comosti.gov For instance, the difference in copper-binding affinity between LD-LAL and LL-LAL has been proposed as a possible mechanism for their differential effects in biological systems. osti.gov

Developing analytical methods that can distinguish between and quantify the different stereoisomers is crucial for this area of research. biorxiv.org Chiral gas chromatography-mass spectrometry (GC-MS) has been used to analyze the stereochemistry of LAL in natural products. biorxiv.org A deeper understanding of the stereoisomer-specific mechanisms and activities of LAL will be vital for assessing its implications for food safety and for exploring its potential in developing new bioactive compounds.

Q & A

Basic Research Questions

Q. How can researchers synthesize Lysinoalanine Dihydrochloride with high purity, and what analytical techniques validate its structural integrity?

  • Methodology :

  • Synthesis : Use a stoichiometric ratio of 2:1 (base:hydrochloric acid) to ensure dihydrochloride formation, as dihydrochloride salts improve stability and solubility .
  • Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove unreacted precursors.
  • Validation : Confirm purity (>95%) via HPLC with UV detection (λ = 210–280 nm) and nuclear magnetic resonance (NMR) for structural elucidation. Cross-reference with Certificate of Analysis (COA) for batch-specific data .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents, and how do these properties influence experimental design?

  • Methodology :

  • Solubility Testing : Prepare saturated solutions in buffers (pH 2–10) and organic solvents (e.g., DMSO, methanol). Measure solubility gravimetrically or via UV-Vis spectroscopy.
  • Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Dihydrochloride salts typically exhibit enhanced hygroscopic stability compared to monohydrochlorides .

Q. Which spectroscopic or chromatographic methods are optimal for quantifying this compound in complex biological matrices?

  • Methodology :

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Optimize MRM transitions (e.g., m/z 183.63 → fragment ions) for sensitivity .
  • Validation : Follow ICH guidelines for linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) in plasma or tissue homogenates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across in vitro and in vivo models?

  • Methodology :

  • Data Reconciliation : Compare experimental conditions (e.g., cell lines, dosing regimens) using meta-analysis tools. For example, variations in LSD1 inhibition efficacy may arise from differences in H3K4/H3K9 methylation readouts .
  • Mechanistic Studies : Conduct transcriptomic profiling (RNA-seq) to identify off-target effects or pathway crosstalk. Validate findings with CRISPR-Cas9 knockout models .

Q. What strategies mitigate batch-to-batch variability in this compound samples during long-term pharmacological studies?

  • Methodology :

  • Quality Control : Implement strict COA review for purity (>99%), residual solvents (e.g., <500 ppm), and isotopic labeling consistency (if applicable) .
  • Stability Monitoring : Use differential scanning calorimetry (DSC) to detect polymorphic transitions and ensure storage at -20°C under inert gas .

Q. How do protonation states of this compound affect its interaction with enzymatic targets, and how can this be modeled computationally?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Parameterize the dihydrochloride form using density functional theory (DFT) to predict binding affinities with lysine-specific demethylases. Compare with crystallographic data (e.g., PDB entries) .
  • Experimental Validation : Perform surface plasmon resonance (SPR) to measure kinetic constants (KD, kon/koff) under physiological pH .

Q. What analytical workflows are recommended for identifying and quantifying degradation products of this compound under oxidative stress?

  • Methodology :

  • Forced Degradation : Expose samples to H2O2 (3% v/v, 24 hours) and analyze via UPLC-QTOF-MS. Use untargeted lipidomics approaches for unknown metabolite identification .
  • Quantitative NMR : Employ ERETIC2 calibration for absolute quantification of degradation impurities (<0.1% threshold) .

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